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Compound of Interest

Compound Name: 4-Bromomandelic acid

Cat. No.: B146014

This guide provides a comprehensive overview of the spectroscopic data for 4-
Bromomandelic acid, a key intermediate in the synthesis of various pharmaceuticals. The
document is intended for researchers, scientists, and professionals in the field of drug
development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses
of 4-Bromomandelic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic H (ortho to -
~7.50 Doublet 2H
Br)
Aromatic H (meta to -
~7.35 Doublet 2H
Br)
~5.10 Singlet 1H CH-OH
Broad Singlet 1H -COOH
Broad Singlet 1H -OH

Note: The exact chemical shifts for the hydroxyl and carboxylic acid protons can vary

depending on the solvent and concentration.

13C NMR (Carbon-13) NMR Data

Chemical Shift (6) ppm

Assignment

~175 C=0 (Carboxylic Acid)
~139 Quaternary Aromatic C-Br
~132 Aromatic CH (ortho to -Br)
~128 Aromatic CH (meta to -Br)
~122 Quaternary Aromatic C-CH
~72 CH-OH

Note: These are estimated chemical shifts based on the analysis of similar compounds and

known chemical shift ranges for the respective functional groups.[1][2][3]

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

3500 - 3200 Strong, Broad O-H Stretch (Alcohol)

3300 - 2500 Strong, Very Broad O-H Stretch (Carboxylic Acid)

~3050 Medium Aromatic C-H Stretch

~1710 Strong C=0 Stretch (Carboxylic Acid)

1600 - 1450 Medium to Strong Aromatic C=C Bending

1250 Strong C-O Stretch | |
(Alcohol/Carboxylic Acid)

~1070 Strong C-Br Stretch

Note: The broadness of the O-H stretching bands is due to hydrogen bonding.[1][4][5][6][7]

Mass Spectrometry (MS)

miz Relative Intensity Proposed Fragment lon
230/232 Moderate [M]+ (Molecular lon)
185/187 High [M - COOH]+

157/159 High [M - COOH - COJ+

107 Moderate [C7Hs0]+

77 Moderate [CeHs]+

Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 peaks)

with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies representative of the technigues used to acquire the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of approximately 10-20 mg of 4-Bromomandelic acid is
dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCIs) in a standard
5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard
for chemical shift referencing (& = 0.00 ppm).

Instrumentation and Data Acquisition: *H and 13C NMR spectra are typically recorded on a 400
MHz or 500 MHz NMR spectrometer.

e 1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-
to-noise ratio. A relaxation delay of 1-2 seconds is used between scans.

e 13C NMR: A proton-decoupled 3C NMR spectrum is acquired. Due to the lower natural
abundance of 13C, a larger number of scans and a longer acquisition time are required. A
relaxation delay of 2-5 seconds is typically employed.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the crystalline 4-
Bromomandelic acid is placed directly onto the diamond crystal of the ATR accessory.[3][9]
[10][11] Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform
Infrared (FTIR) spectrometer.[8][9][10]

o A background spectrum of the clean, empty ATR crystal is recorded first.
e The sample spectrum is then recorded over a range of 4000 to 400 cm~1.

e The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and lonization: A dilute solution of 4-Bromomandelic acid in a suitable
volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
Electron lonization (El) is a common method for this type of molecule.[12][13][14][15]

Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer is
typically used.
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e The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50 to
300 amu.

e The resulting spectrum shows the relative abundance of the molecular ion and various
fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 4-Bromomandelic acid.

General Workflow for Spectroscopic Analysis

Sample Preparation

Solid Compound
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Dissolve in Place on Dissolve in
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Spectroscopic analysis workflow for a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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